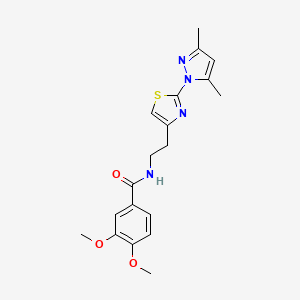
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It is a thiazole-containing compound that has been synthesized and studied for its biological activity.
Scientific Research Applications
Antibacterial and Antiviral Applications
- Novel analogs of this compound have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential for development as antibacterial agents. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, which is crucial for their therapeutic application (Palkar et al., 2017).
- Additionally, certain derivatives have demonstrated significant anti-HIV-1 activity, highlighting their potential as antiviral agents. This activity was observed with median effective concentration (EC50) values less than 20 μM, making them noteworthy for further research in antiviral drug development (Aslam et al., 2014).
Luminescent Materials
- The compound's analogs have been utilized in the self-assembly of supramolecular structures, displaying luminescent properties in the visible region. This application is particularly relevant in the development of novel luminescent materials for various technological applications (Moyano et al., 2013).
Antitumor Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to the compound , has revealed potent cytotoxic activities against various cancer cell lines. These findings suggest potential applications in cancer therapy (Deady et al., 2003).
Structural and Spectroscopic Characterization
- Structural and spectroscopic characterization of related compounds provides foundational knowledge for the further development of these chemicals in various scientific and industrial applications. Such studies include X-ray structural analysis and DFT calculations, which are essential for understanding the molecular basis of their activities (Arslan et al., 2015).
properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-9-13(2)23(22-12)19-21-15(11-27-19)7-8-20-18(24)14-5-6-16(25-3)17(10-14)26-4/h5-6,9-11H,7-8H2,1-4H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHKLXTIZFKCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2418780.png)



![N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2418787.png)
![[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid](/img/structure/B2418789.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2418796.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2418797.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide](/img/structure/B2418798.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2418799.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2418800.png)

